molecular formula C8H6I2O2 B13755671 1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one CAS No. 7191-46-0

1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one

Cat. No.: B13755671
CAS No.: 7191-46-0
M. Wt: 387.94 g/mol
InChI Key: WFFXKQMPZIZNOI-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one is an organic compound with the molecular formula C8H6I2O2 It is characterized by the presence of two iodine atoms and a hydroxyl group attached to a phenyl ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the iodination of 2-hydroxyacetophenone. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atoms at the 3 and 5 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atoms.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxy-3-iodophenyl)ethan-1-one
  • 1-(2-Hydroxy-4,6-diiodophenyl)ethan-1-one
  • 1-(2-Hydroxy-3,5-dibromophenyl)ethan-1-one

Uniqueness

1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one is unique due to the specific positioning of the iodine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of two iodine atoms enhances its potential for radiolabeling and imaging applications compared to similar compounds with fewer or different halogen substitutions .

Properties

CAS No.

7191-46-0

Molecular Formula

C8H6I2O2

Molecular Weight

387.94 g/mol

IUPAC Name

1-(2-hydroxy-3,5-diiodophenyl)ethanone

InChI

InChI=1S/C8H6I2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3

InChI Key

WFFXKQMPZIZNOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)I)I)O

Origin of Product

United States

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